molecular formula C14H14ClN5O2S B4711319 N~4~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4711319
M. Wt: 351.8 g/mol
InChI Key: CWCAGOQFDBHYSI-UHFFFAOYSA-N
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Description

N~4~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a synthetic compound known for its potential applications in various scientific fields. This compound features a complex structure with a pyrazole core, substituted with a chlorobenzyl group and a sulfonamide moiety. Its unique chemical properties make it a subject of interest in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole core. One common method involves the reaction of 4-chlorobenzyl chloride with hydrazine to form 4-chlorobenzyl hydrazine. This intermediate is then reacted with 1-methyl-1H-pyrazole-4-sulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N~4~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and interfere with signaling pathways, such as the c-jun N-terminal kinase pathway. This leads to the activation of caspases and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide
  • 4-chlorobenzyl chloride
  • 4-chlorobenzyl alcohol

Uniqueness

N~4~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE stands out due to its unique combination of a pyrazole core and sulfonamide group, which imparts distinct chemical and biological properties. Its ability to selectively inhibit specific enzymes and pathways makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5O2S/c1-19-10-13(8-16-19)23(21,22)18-14-6-7-20(17-14)9-11-2-4-12(15)5-3-11/h2-8,10H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCAGOQFDBHYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=NN(C=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~4~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
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N~4~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
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N~4~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
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N~4~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
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N~4~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
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N~4~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

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